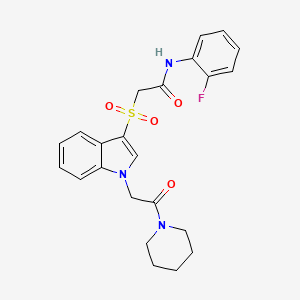

N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a sulfonyl-acetamide backbone linked to a 2-fluorophenyl group and a piperidine-substituted indole moiety. The compound’s structure integrates pharmacophoric elements common in kinase inhibitors and receptor antagonists, including the indole core (for hydrophobic interactions), a sulfonyl group (for hydrogen bonding), and a fluorinated aromatic ring (for enhanced metabolic stability and binding affinity) .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4S/c24-18-9-3-4-10-19(18)25-22(28)16-32(30,31)21-14-27(20-11-5-2-8-17(20)21)15-23(29)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAVDWRPZYKVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a fluorophenyl group and an indole derivative linked through a sulfonamide moiety. The molecular formula is C19H22FN3O3S, and it has a molecular weight of approximately 393.46 g/mol. The structural attributes contribute to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptors related to pain and inflammation, potentially providing analgesic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HCT116 (Colorectal Cancer) | 15.3 |

| A431 (Skin Cancer) | 10.8 |

| PaCa (Pancreatic Cancer) | 18.6 |

These results indicate that the compound may induce apoptosis in cancer cells, which is critical for cancer therapy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation revealed that it significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 10 | 55% |

| Freund's adjuvant-induced arthritis | 20 | 65% |

This suggests that the compound could be valuable in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have focused on the efficacy of this compound in various therapeutic areas:

- Case Study on Cancer Treatment : A study involving MCF7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Case Study on Pain Management : In a model of neuropathic pain, administration of this compound led to significant pain relief compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Key Structural and Functional Insights

Impact of Sulfonyl vs. Thioether Linkage: The sulfonyl group in the target compound (vs. This modification likely improves binding affinity but may reduce cell permeability due to increased polarity.

Fluorophenyl vs.

Piperidine Modifications :

The 4-methylpiperidine variant increases steric hindrance, which could either obstruct or stabilize interactions with hydrophobic pockets in enzymes or receptors.

Indole Core Variations : Hydroxy and methoxy substitutions on the indole ring (e.g., ) improve solubility but may reduce blood-brain barrier penetration, limiting central nervous system applications.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including indole core formation, sulfonylation, and piperidine coupling. Key challenges include:

- Steric hindrance during sulfonyl group introduction (due to the indole moiety) .

- Oxidative stability of the 2-oxoethyl-piperidine intermediate under acidic/basic conditions .

- Purity control of intermediates, as residual solvents (e.g., DMF) can inhibit subsequent reactions .

Optimization strategies:

- Use polar aprotic solvents (e.g., acetonitrile) for sulfonylation to enhance nucleophilic attack .

- Maintain low temperatures (0–5°C) during amide bond formation to minimize side reactions .

- Monitor progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regioselectivity of sulfonylation and piperidine substitution patterns .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the indole and fluorophenyl regions .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₂₃H₂₃FN₃O₄S) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Answer:

Methodological steps for SAR studies:

Functional group modulation:

- Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) substituents to assess impact on target binding .

- Substitute piperidine with azepane or morpholine to alter lipophilicity and solubility .

Biological testing:

- Screen analogs against kinase inhibition assays (e.g., EGFR, VEGFR) to identify potency trends .

- Evaluate metabolic stability using hepatic microsome models (human/rat) .

Data correlation:

- Use QSAR models to link structural descriptors (e.g., LogP, polar surface area) with activity .

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of this compound?

Answer:

Contradictions (e.g., conflicting IC₅₀ values in cancer vs. anti-inflammatory assays) arise due to:

- Assay variability (e.g., cell line specificity, incubation time) .

- Metabolic interference from serum proteins in vitro .

Resolution strategies:

- Standardize assay protocols: Use identical cell lines (e.g., MCF-7 for breast cancer) and serum-free media .

- Validate target engagement: Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .

- Cross-verify in vivo efficacy using xenograft models with pharmacokinetic (PK) profiling .

Advanced: How can computational modeling predict the binding interactions of this compound with its biological targets?

Answer:

Stepwise workflow:

Target identification: Use pharmacophore mapping to prioritize targets (e.g., cyclooxygenase-2, PI3K) based on structural motifs .

Molecular docking:

- Perform Glide/AutoDock Vina simulations to predict binding poses in the target’s active site .

- Key interactions: Sulfonyl group with Arg513 (COX-2), fluorophenyl with hydrophobic pockets .

Molecular dynamics (MD) simulations:

- Run 100-ns MD trajectories to assess stability of ligand-target complexes .

- Calculate binding free energy via MM/GBSA to rank analogs .

Validation: Compare predictions with experimental X-ray crystallography or mutagenesis data .

Advanced: What strategies mitigate solubility and stability issues during formulation studies?

Answer:

Key challenges:

- Poor aqueous solubility due to high lipophilicity (LogP ~3.5) .

- pH-dependent degradation of the acetamide moiety .

Solutions:

- Nanoparticle encapsulation: Use PLGA polymers to enhance bioavailability .

- Salt formation: Prepare hydrochloride or mesylate salts to improve solubility .

- Lyophilization: Stabilize the compound in solid-state using cryoprotectants (e.g., trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.